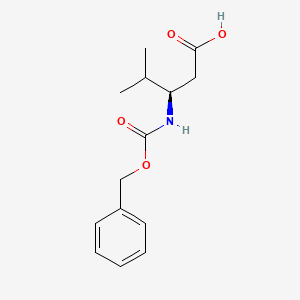

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

Übersicht

Beschreibung

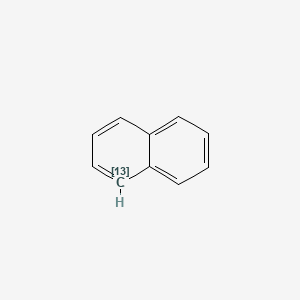

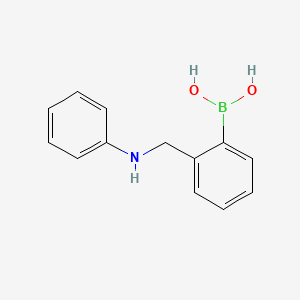

“®-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid” is a complex organic compound. It contains a benzyloxy carbonyl group, which is an organyl group of formula ‒COOCH2Ph . This group is often introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Synthesis Analysis

The synthesis of such compounds often involves reactions with carbonyl compounds. For instance, self-regulated catalysis can be used for the selective synthesis of primary amines from carbonyl compounds . Also, carbonylation reactions represent an atom-efficient toolbox to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyloxy carbonyl group has a formula of ‒COOCH2Ph . The presence of this group and the amino group could lead to interesting intermolecular interactions and possibly affect the overall structure of the molecule.Chemical Reactions Analysis

Carboxylic acids and their derivatives, such as this compound, are most useful with nucleophilic attacks, particularly with amines and esters . They can also undergo anhydride formation and reduction of the functional groups within the carboxylic acids .Wissenschaftliche Forschungsanwendungen

Inhibitor of Prolidase

“®-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid” is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This makes it useful in research related to these specific types of dipeptides.

Synthesis of N-(L-Prolyl)-β-alanine

This compound is used in the synthesis of N-(L-Prolyl)-β-alanine , which is a derivative of the naturally occurring beta amino acid β-Alanine . This expands its applications to any research involving β-Alanine or its derivatives.

Alzheimer’s Disease Therapy

The compound has been used in the design and synthesis of 1,4,6-trisubstituted benzimidazoles as CDK5 inhibitors . CDK5 is one of the kinases that can hyperphosphorylate tau . Selective inhibition of the CDK5/p25 complex may be a useful component for Alzheimer’s disease therapy .

Anti-Cancer Research

The compound has been used in the total synthesis of tubulysin D , a natural product with potential anti-cancer activity . This makes it relevant in cancer research, particularly in the development of new anti-cancer drugs.

Synthesis of Gamma-Amino Acids

The compound has been used in the synthesis of the two gamma-amino acids in the Tuv and Tup fragments of tubulysin . This expands its applications to any research involving these specific types of gamma-amino acids.

Development of Benzimidazole Analogs

The compound has been used in the development of benzimidazole based analogs of the known non-selective CDK5 inhibitor ®-Roscovitine . This makes it useful in research related to the development of new kinase inhibitors.

Wirkmechanismus

Target of Action

The compound is a derivative of the benzyloxycarbonyl (cbz) group , which is commonly used to protect amines in organic synthesis .

Mode of Action

The Cbz group, including CBZ-D-BETA-HOMOVALINE, protects amines by forming less reactive carbamates . The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .

Biochemical Pathways

The cbz group plays a significant role in peptide synthesis . It was an essential part of the early days of peptide synthesis .

Result of Action

The result of the action of CBZ-D-BETA-HOMOVALINE is the protection of amines, making them less reactive and thus preventing unwanted reactions during organic synthesis .

Action Environment

The action of CBZ-D-BETA-HOMOVALINE, like other Cbz-protected compounds, can be influenced by various environmental factors. For instance, although Cbz is stable to bases and acids, harsh conditions can cleave it as well .

Eigenschaften

IUPAC Name |

(3R)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKWOAKMXYWOIM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514454 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid | |

CAS RN |

215608-32-5 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601540.png)

![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)

![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)